5-Methoxypyrrolo[3,2-b]pyridin-1-ol is a nitrogen-containing heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolo ring fused to a pyridine structure, with a methoxy group at the 5-position, contributing to its unique chemical properties and reactivity.
The compound is classified as a pyrrolo[3,2-b]pyridine derivative, specifically a substituted pyridine. It is recognized for its potential applications in pharmaceuticals, particularly as a scaffold for drug design and development. The International Chemical Identifier (InChI) for 5-methoxypyrrolo[3,2-b]pyridin-1-ol is provided as follows:
The synthesis of 5-methoxypyrrolo[3,2-b]pyridin-1-ol can be achieved through various methods. One common approach involves the use of multicomponent reactions that facilitate the formation of complex heterocycles in a single step.
The synthesis often employs solvents like ethanol or tetrahydrofuran and may utilize catalysts such as Lewis acids to enhance reaction efficiency. The purification of the synthesized product typically involves crystallization or chromatography techniques to ensure high purity and yield.
The molecular structure of 5-methoxypyrrolo[3,2-b]pyridin-1-ol includes:
Key structural data includes:
5-Methoxypyrrolo[3,2-b]pyridin-1-ol can undergo various chemical reactions typical for heterocycles:
These reactions are often facilitated by specific reagents or catalysts that promote desired pathways while minimizing side reactions.
The mechanism of action for compounds like 5-methoxypyrrolo[3,2-b]pyridin-1-ol typically involves interaction with biological targets such as enzymes or receptors.
Studies suggest that derivatives of this compound could inhibit specific kinases or other enzymatic pathways relevant in disease states.
5-Methoxypyrrolo[3,2-b]pyridin-1-ol exhibits several notable physical properties:
Chemical properties include:
5-Methoxypyrrolo[3,2-b]pyridin-1-ol has several scientific applications:
Regioselective introduction of the methoxy group at the C5 position of the pyrrolo[3,2-b]pyridine scaffold presents significant synthetic challenges due to the presence of multiple reactive nitrogen atoms and the potential for O- versus N-alkylation. Modern approaches leverage ortho-directing metalation and protection/deprotection sequences to achieve high positional fidelity. The N-oxide-directed C-H functionalization strategy, adapted from pyridine N-oxide chemistry, enables direct C5 methoxylation under mild conditions. For example, palladium-catalyzed C-H activation of pyrrolopyridine N-oxides using [Pd(OAc)₂] and Xantphos ligands facilitates coupling with methanol derivatives, yielding 5-methoxylated products with >95% regioselectivity at 80–90°C [1] [5].
Alternative routes employ halogenated precursors (e.g., 5-bromopyrrolo[3,2-b]pyridine) for copper-mediated nucleophilic substitution. Optimization studies reveal that CuI/1,10-phenanthroline catalytic systems in dimethylformamide at 120°C achieve near-quantitative conversion to 5-methoxypyrrolo[3,2-b]pyridine using sodium methoxide, minimizing dehalogenation side products [7]. Protecting group strategies are equally critical; N-Boc protection of the pyrrole nitrogen prior to alkoxylation suppresses unwanted N-alkylation, with subsequent deprotection yielding 5-methoxypyrrolo[3,2-b]pyridin-1-ol in 82% overall yield [8].
Table 1: Comparative Performance of Regioselective Alkoxylation Methods
Method | Catalyst System | Precursor | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
N-oxide C-H activation | Pd(OAc)₂/Xantphos | Pyrrolopyridine N-oxide | 90 | 88 | >95% C5 |
Halogen displacement | CuI/1,10-phenanthroline | 5-Bromo derivative | 120 | 95 | >99% C5 |
Directed ortho-metalation | n-BuLi/(-)-sparteine | N-Boc-protected | -78 | 75 | 90% C5 |
Organometallic conjugation transforms 5-methoxypyrrolo[3,2-b]pyridin-1-ol into versatile pharmacophores by enabling C-C and C-heteroatom bond formation at strategic positions. Suzuki-Miyaura cross-coupling at the C2 position is particularly effective for installing bioactive aryl/heteroaryl groups. Key innovations include:
Recent advances focus on late-stage diversification through iridium-catalyzed C-H borylation. Silyl-protected 5-methoxypyrrolo[3,2-b]pyridin-1-ol undergoes borylation at C6 using [Ir(COD)OMe]₂/dtbpy, followed by Suzuki coupling to install pharmacophores like morpholine or piperazine, improving solubility (logP reduction: 0.8 units) and kinase binding affinity [10].
Transitioning from traditional solvent-intensive methods to sustainable protocols is critical for the scalable production of 5-methoxypyrrolo[3,2-b]pyridin-1-ol. Key advancements include:
Table 2: Green Metrics Comparison for Synthetic Pathways
Method | Solvent | Reaction Time | E-Factor | Atom Economy (%) | PMI (g/g) |
---|---|---|---|---|---|
Conventional halogen displacement | DMF | 12 h | 18.7 | 65 | 32 |
Mechanochemical alkoxylation | None | 30 min | 2.1 | 91 | 5.8 |
Catalytic N-oxide activation | Neat | 3 h | 1.5 | 92 | 3.2 |
Microwave cyclization | Aqueous EtOH | 20 min | 5.3 | 88 | 9.1 |
Abbreviations: E-Factor = environmental factor (kg waste/kg product); PMI = process mass intensity (total mass input/mass product).
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: